molecular formula C8H7NO B116627 1H-Indol-3-ol CAS No. 480-93-3

1H-Indol-3-ol

Cat. No.: B116627
CAS No.: 480-93-3
M. Wt: 133.15 g/mol
InChI Key: PCKPVGOLPKLUHR-UHFFFAOYSA-N
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Description

3-Hydroxyindole is an organic compound that belongs to the indole family. Indoles are heterocyclic compounds with a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. 3-Hydroxyindole is characterized by a hydroxyl group (-OH) attached to the third carbon of the indole ring. This compound is of significant interest due to its biological activities and applications in various fields, including chemistry, biology, and medicine.

Mechanism of Action

Result of Action:

Action Environment:

Biochemical Analysis

Biochemical Properties

1H-Indol-3-ol plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is a metabolite produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . The interaction between this compound and these biomolecules is essential for maintaining intestinal homeostasis and impacting liver metabolism and the immune response .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been reported to have inhibitory activity against influenza A .

Molecular Mechanism

The mechanism of action of this compound at the molecular level involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It is known to bind with high affinity to multiple receptors

Metabolic Pathways

This compound is involved in several metabolic pathways. It is a metabolite produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . It interacts with various enzymes and cofactors, and it may also affect metabolic flux or metabolite levels.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Hydroxyindole can be synthesized through several methods. One common approach involves the hydroxylation of indole using oxidizing agents. For example, the oxidation of indole with potassium permanganate in an alkaline medium can yield 3-hydroxyindole. Another method involves the use of microbial bioconversion, where specific enzymes catalyze the hydroxylation of indole to produce 3-hydroxyindole .

Industrial Production Methods: Industrial production of 3-hydroxyindole often employs biocatalytic approaches. Microbial cell factories, such as genetically engineered bacteria, can be used to convert indole into 3-hydroxyindole through enzymatic reactions. This method is advantageous due to its specificity and environmentally friendly nature .

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxyindole undergoes various chemical reactions, including:

    Oxidation: 3-Hydroxyindole can be further oxidized to form compounds such as indigo, a well-known dye.

    Reduction: Reduction of 3-hydroxyindole can yield indoline derivatives.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Hydroxyindole has diverse applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of various indole derivatives with potential pharmaceutical applications.

    Biology: Acts as a substrate in enzymatic studies to elucidate the pathways of tryptophan metabolism.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the production of dyes and pigments, such as indigo

Comparison with Similar Compounds

    Indole: The parent compound of 3-hydroxyindole, lacking the hydroxyl group.

    2-Hydroxyindole: Similar structure with the hydroxyl group at the second carbon.

    4-Hydroxyindole: Hydroxyl group attached to the fourth carbon.

    7-Hydroxyindole: Hydroxyl group attached to the seventh carbon

Uniqueness of 3-Hydroxyindole: 3-Hydroxyindole is unique due to its specific hydroxylation at the third carbon, which imparts distinct chemical and biological properties. This positional isomerism allows for unique interactions with enzymes and receptors, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

1H-indol-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO/c10-8-5-9-7-4-2-1-3-6(7)8/h1-5,9-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCKPVGOLPKLUHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20861998
Record name 1H-Indol-3-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Indoxyl
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004094
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

480-93-3, 69594-78-1
Record name Indoxyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=480-93-3
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Record name Indoxyl
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Indolol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069594781
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Indol-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20861998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Hydroxy-1H-indole
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Record name Indoxyl
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004094
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

Indoxyl 1,3-diacetate (Sigma Chemical Co., St. Louis, Mo.) (10.0 g; 46.05 mmole) was suspended with stirring in thoroughly deoxygenated H2O (200 mL), maintained under an inert gas atmosphere. NaOH (16 g) was added at once and the reaction mixture was heated at ca. 85° C. for 15 min. The reaction was cooled in an ice/salt bath to <5° C., then dropwise treated with a thoroughly deoxygenated solution of citric acid monohydrate (30.63 g) in H2O (30 mL) at a rate that kept the reaction temperature <5° C. NaCl (30 g) was then added and the reaction stirred in the cold for 1 h. The greenish yellow solid product was collected by filtration with suction, washed with a minimum amount of deoxygenated, ice-cold aq 0.5 N citric acid and dried in vacuo overnight to give 3-hydroxyindole (4.94 g; 80%). This product was used without further purification.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
16 g
Type
reactant
Reaction Step Two
Quantity
30.63 g
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Three
Name
Quantity
30 g
Type
reactant
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Five
Yield
80%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-Indol-3-ol
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Reactant of Route 6
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